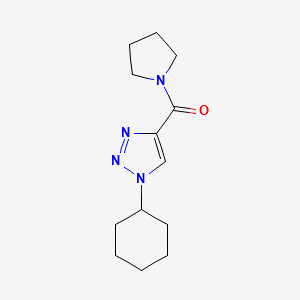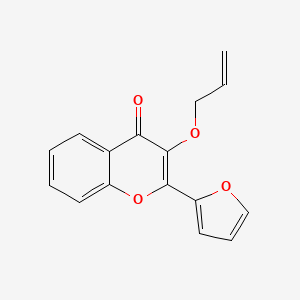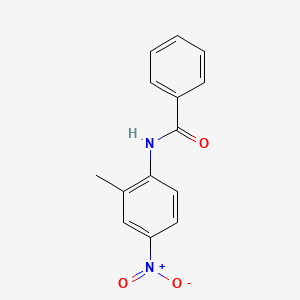
1-(3-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine, also known as BCTC, is a chemical compound that has gained attention in the scientific community due to its potential use as a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, protons, and capsaicin. It is involved in the perception of pain, inflammation, and thermoregulation. BCTC has been shown to inhibit TRPV1-mediated responses in vitro and in vivo, making it a promising tool for the study of TRPV1 function and for the development of novel analgesics and anti-inflammatory drugs.
作用機序
1-(3-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine acts as a selective antagonist of TRPV1 by binding to a specific site on the channel and preventing its activation by various stimuli. The exact mechanism of action of 1-(3-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine is not fully understood, but it is thought to involve a conformational change in the channel that prevents the opening of the pore and the influx of cations.
Biochemical and physiological effects:
1-(3-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine has been shown to have a variety of biochemical and physiological effects related to its inhibition of TRPV1. For example, 1-(3-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine reduces the release of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in response to TRPV1 activation. 1-(3-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine also reduces the release of substance P, a neuropeptide involved in pain transmission, from sensory neurons. In addition, 1-(3-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine has been shown to reduce the activity of TRPV1-expressing neurons in the dorsal root ganglia and the spinal cord.
実験室実験の利点と制限
1-(3-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine has several advantages as a tool for studying TRPV1 function in the laboratory. It is a selective antagonist of TRPV1, which allows for the specific inhibition of TRPV1-mediated responses without affecting other ion channels or receptors. 1-(3-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine is also relatively stable and easy to handle, making it a convenient tool for in vitro and in vivo experiments. However, 1-(3-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine has some limitations as well. It has low solubility in water and some organic solvents, which can limit its use in certain experimental setups. In addition, 1-(3-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine has some off-target effects on other ion channels and receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 1-(3-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine and its potential use as a tool for investigating TRPV1 function and developing novel analgesics and anti-inflammatory drugs. One direction is to further investigate the mechanism of action of 1-(3-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine and its interactions with TRPV1. This could involve the use of structural biology techniques such as X-ray crystallography or cryo-electron microscopy to determine the binding site of 1-(3-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine on the channel and the conformational changes induced by 1-(3-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine binding. Another direction is to develop more potent and selective TRPV1 antagonists based on the structure of 1-(3-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine. This could involve the use of medicinal chemistry approaches such as structure-activity relationship studies or virtual screening of chemical libraries. Finally, the use of 1-(3-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine or other TRPV1 antagonists as potential analgesics or anti-inflammatory drugs could be explored further in preclinical and clinical studies.
合成法
1-(3-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine can be synthesized through a multistep process starting from 4-chloro-2-nitroaniline and 3-bromobenzoyl chloride. The first step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder or tin(II) chloride. The resulting 4-chloro-2-nitrophenylamine is then acylated with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The final product is obtained after purification by column chromatography or recrystallization.
科学的研究の応用
1-(3-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine has been used in a variety of scientific studies to investigate the role of TRPV1 in pain and inflammation. For example, 1-(3-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine has been shown to reduce nociceptive responses in animal models of acute and chronic pain, such as the formalin test and the chronic constriction injury model. 1-(3-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine has also been used to study the involvement of TRPV1 in inflammatory processes, such as edema and hyperalgesia induced by carrageenan or complete Freund's adjuvant. In addition, 1-(3-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine has been used to investigate the role of TRPV1 in thermoregulation and body temperature regulation.
特性
IUPAC Name |
(3-bromophenyl)-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClN3O3/c18-13-3-1-2-12(10-13)17(23)21-8-6-20(7-9-21)15-5-4-14(19)11-16(15)22(24)25/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQJOERGUSPECL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(butylamino)carbonothioyl]-4-fluorobenzamide](/img/structure/B5210773.png)


![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-methylpiperazine](/img/structure/B5210801.png)
![3,3'-thiobis{1-[(4-ethoxyphenyl)amino]-2-propanol}](/img/structure/B5210812.png)

![2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B5210823.png)
![1-[4-(9H-carbazol-9-yl)-2,3,5,6-tetrafluorophenyl]-2,2,2-trifluoroethanone](/img/structure/B5210837.png)

![ethyl 1-(2-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-4-piperidinecarboxylate](/img/structure/B5210859.png)
![5-{5-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5210864.png)
![2-methyl-5-[6-(1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5210870.png)
![(3-bromo-4-methoxyphenyl){3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}methanone](/img/structure/B5210878.png)
